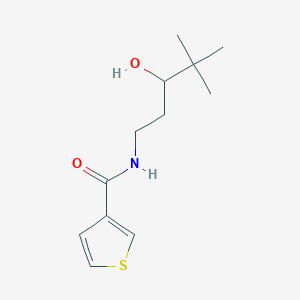

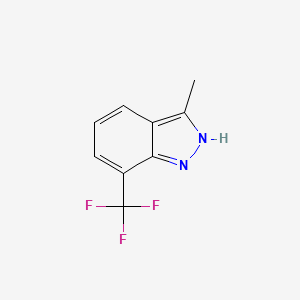

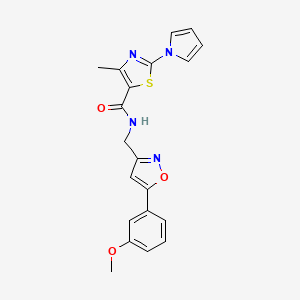

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Scientific Research Applications

Synthesis Techniques

Research on thiophene derivatives includes innovative synthetic methods for creating N-monosubstituted thioamides, highlighting the versatility of thiophene compounds in chemical synthesis. For instance, the development of new routes to N-monosubstituted thioamides using phosphoramidothionates as reagents represents a significant advancement in the thioamidation of carboxylic acids, offering a commercially viable and efficient approach to synthesizing thioamides with varied functionalities (K. E. Debruin & E. Boros, 1990).

Medicinal Chemistry

Thiophene derivatives have shown potential in medicinal chemistry, particularly in the development of novel antimycobacterial agents. Research demonstrates that certain N-alkoxyphenylhydroxynaphthalenecarboxamides exhibit significant activity against various Mycobacterium species, including strains resistant to traditional treatments, underscoring the therapeutic potential of thiophene derivatives in combating tuberculosis and related diseases (T. Goněc et al., 2016).

Material Science

In material science, thiophene-based compounds have been utilized to enhance the properties of metal-organic frameworks (MOFs). The functionalization of microporous lanthanide-based MOFs with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups has led to materials with notable gas adsorption, sensing properties, and magnetic properties. This research opens new avenues for the application of thiophene derivatives in gas storage, detection technologies, and as components in magnetic devices (Suna Wang et al., 2016).

Anticancer Research

Moreover, thiophene derivatives are being explored for their anticancer properties. Synthesis and evaluation of novel thiophene and thienopyrimidine derivatives have shown promising antiproliferative activity, particularly against breast and colon cancer cell lines. This suggests a potential pathway for developing new anticancer agents based on the structural modification of thiophene derivatives (M. Ghorab et al., 2013).

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-12(2,3)10(14)4-6-13-11(15)9-5-7-16-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWMQKVXMPGCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CSC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4,4-dimethylpentyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2647895.png)